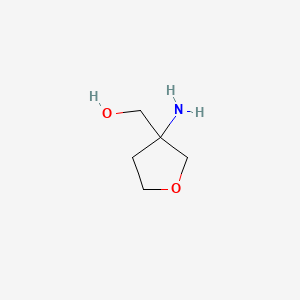

(3-Aminooxolan-3-YL)methanol

Beschreibung

Structural and Chemical Context of the Oxolane Ring System in Medicinal Chemistry

The oxolane, or tetrahydrofuran (B95107) (THF), ring is a five-membered saturated cyclic ether that is a structural motif in a wide array of natural products, including sugars like D-ribose and various lignans (B1203133) and polyketides. nih.govwikipedia.org In medicinal chemistry, the incorporation of saturated heterocyclic rings like oxolane is a well-established strategy to enhance the properties of drug candidates. ontosight.ai

The inclusion of an oxolane ring can significantly influence a molecule's physicochemical properties. researchgate.net Its non-planar, three-dimensional structure can improve aqueous solubility and disrupt the planarity of larger molecules, which is often beneficial for target binding and can lead to better pharmacokinetic profiles. researchgate.net The oxygen atom in the ring can act as a hydrogen bond acceptor, further enhancing interactions with biological targets. Compared to its four-membered counterpart, the oxetane (B1205548) ring, the tetrahydrofuran backbone is generally regarded as a stable moiety, highlighted by its widespread use as a solvent in organic synthesis. chemrxiv.org This stability makes it a reliable scaffold for building more complex molecular architectures.

Significance of the Amino Alcohol Functionality in Organic Synthesis and Drug Discovery

Amino alcohols are organic compounds containing both an amine and an alcohol functional group. alfa-chemistry.com This bifunctional nature makes them one of the most sought-after chemical motifs and exceptionally versatile building blocks in organic synthesis and drug discovery. alfa-chemistry.comacs.org The amino alcohol framework is a key component in a vast number of natural products and pharmaceuticals, including anti-asthma, cardiovascular, and antimalarial drugs. researchgate.netresearchgate.net It is estimated that over 30% of small-molecule drugs approved by the FDA contain amino acid or amino alcohol residues. acs.org

The dual reactivity of the amine and hydroxyl groups allows for a wide range of chemical transformations. alfa-chemistry.com They are crucial in asymmetric synthesis, where chiral amino alcohols serve as highly effective catalysts or chiral auxiliaries to control the stereochemical outcome of reactions. alfa-chemistry.comdiva-portal.org The ability to form enantiomerically pure alcohols is particularly valuable, as these are key intermediates for producing natural products and pharmaceutical agents. diva-portal.org Furthermore, the hydrophilic nature of the amino and hydroxyl groups often imparts increased water solubility to the parent molecule, a desirable property for drug candidates. alfa-chemistry.comacs.org

| Property | Predicted Value |

| XlogP | -1.5 uni.lu |

| Monoisotopic Mass | 117.07898 Da uni.lu |

| Predicted CCS ([M+H]+) | 122.4 Ų uni.lu |

| Predicted CCS ([M+Na]+) | 130.6 Ų uni.lu |

Current Research Trajectories and Open Questions for (3-Aminooxolan-3-YL)methanol and its Analogues

A primary area of current research involving this compound is its application as a specialized building block for the synthesis of protein degraders. calpaclab.comfluorochem.co.uk Specifically, it is used in the construction of Proteolysis-Targeting Chimeras (PROTACs). sigmaaldrich.comsigmaaldrich.com PROTACs are heterobifunctional molecules designed to eliminate disease-causing proteins from cells by hijacking the body's own protein disposal system. sigmaaldrich.comprecisepeg.com They typically consist of three parts: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. sigmaaldrich.com

The design of the linker is critical for the efficacy of a PROTAC, and building blocks like this compound are incorporated into these linkers. precisepeg.com The oxolane ring can provide structural rigidity and favorable solubility properties to the linker, while the amine and hydroxyl groups offer versatile attachment points for connecting to the two different ligands. sigmaaldrich.comtocris.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(3-aminooxolan-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c6-5(3-7)1-2-8-4-5/h7H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJPSWNKHXFWIQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132878-81-9 | |

| Record name | (3-aminooxolan-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 Aminooxolan 3 Yl Methanol

Advanced Synthetic Routes and Enantioselective Approaches

The construction of (3-Aminooxolan-3-YL)methanol, particularly in an enantiomerically pure form, necessitates the use of advanced and stereoselective synthetic methods. These approaches are critical for controlling the absolute configuration of the stereocenter at the C3 position of the oxolane ring.

Asymmetric Synthesis Strategies for Chiral this compound and its Stereoisomers

The asymmetric synthesis of chiral amines and amino alcohols is a well-established field, with several powerful strategies applicable to the synthesis of this compound. yale.edu One prominent approach involves the use of chiral auxiliaries, such as tert-butanesulfinamide, which can be condensed with a suitable ketone precursor (e.g., a protected 3-keto-oxolane derivative) to form a sulfinylimine. Subsequent diastereoselective reduction of this intermediate and removal of the auxiliary would yield the chiral amine. yale.edu

Transition-metal catalysis offers another robust avenue. For instance, copper-catalyzed asymmetric reactions, such as the propargylic substitution of oxetane (B1205548) precursors, have been shown to produce chiral γ-amino alcohols with high enantioselectivity. nih.gov A similar strategy could be envisioned starting from an appropriately functionalized oxolane precursor. Furthermore, sequential one-pot reactions, like a Cu-catalyzed asymmetric Henry reaction followed by iodocyclization, have been developed to create substituted tetrahydrofuran (B95107) derivatives with excellent enantioselectivities (up to 97% ee), which could be further transformed into the corresponding chiral amines. chemistryviews.org Asymmetric transfer hydrogenation (ATH) of precursor ketones using chiral ruthenium catalysts is another effective method for establishing the stereochemistry of the alcohol or a precursor to the amine. nih.gov

Table 1: Overview of Asymmetric Synthesis Strategies Applicable to Chiral Amino Alcohols

| Strategy | Catalyst/Reagent Example | Precursor Type | Key Transformation | Reported Enantioselectivity (for related compounds) |

|---|---|---|---|---|

| Chiral Auxiliary | tert-Butanesulfinamide | Ketone | Diastereoselective reduction of sulfinylimine | >95% de |

| Transition Metal Catalysis | Cu/Chiral Ligand | γ,δ-Unsaturated alcohol | Asymmetric Henry reaction & Iodocyclization | Up to 97% ee chemistryviews.org |

| Asymmetric Transfer Hydrogenation | Chiral Ruthenium Catalyst | Ketone | Enantioselective reduction | Good to excellent enantioselectivities nih.gov |

| Organocatalysis | Chiral Phosphoric Acids | Propargylic precursors | Propargylic substitution | High enantio-induction nih.gov |

Catalytic Hydrogenation and Reduction Pathways for Precursors of this compound

Catalytic hydrogenation is a fundamental tool for synthesizing the target molecule from various precursors. The formation of the primary amine at the C3 position can be achieved through the reduction of a corresponding nitro, nitrile, or azide (B81097) group. A patented process for analogous 3-amino-tetrahydrofuran derivatives describes the convenient reduction of a nitro group using catalysts like palladium on charcoal in solvents such as methanol (B129727) or ethanol (B145695) under hydrogen pressure. google.com Similarly, the reduction of formamide (B127407) intermediates can be a pathway to methanol and amines, although selectivity between C-O and C-N cleavage can be a challenge. frontiersin.org

The hydroxymethyl group can be installed by the reduction of a carboxylic acid or ester functionality at the C3 position. Reagents like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3) are commonly used for this transformation. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity, especially when other reducible functional groups are present in the molecule. Ruthenium-based catalyst systems, for example, have been extensively studied for the hydrogenation of urea (B33335) derivatives and other functional groups under various conditions. nih.gov

Table 2: Catalytic Reduction of Precursors

| Precursor Functional Group | Target Functional Group | Catalyst/Reagent | Key Features |

|---|---|---|---|

| Nitro (-NO2) | Amine (-NH2) | H2, Palladium/Charcoal | Common, efficient method for aromatic and aliphatic nitro groups. google.com |

| Nitrile (-CN) | Amine (-NH2) | H2, Raney Nickel or Rh/Al2O3 | Provides a route from cyanide addition products. |

| Carboxylic Ester (-COOR) | Alcohol (-CH2OH) | LiAlH4, NaBH4 | Standard procedure for ester reduction. |

| Formamide (-NHCHO) | Methylamine/Methanol | Ruthenium-based catalysts | Can lead to N-monomethylamines or methanol depending on conditions. frontiersin.orgnih.gov |

Nucleophilic Addition and Substitution Reactions in the Synthesis of this compound Scaffolds

Nucleophilic reactions are central to constructing the this compound framework. The formation of the oxolane ring itself often relies on an intramolecular nucleophilic substitution (SN2) reaction, where a hydroxyl group attacks a carbon atom bearing a suitable leaving group (e.g., a halide or sulfonate) to close the five-membered ring. nih.gov

Once the ring is formed, or during its formation, nucleophilic additions to carbonyl groups are key. masterorganicchemistry.comyoutube.com For example, the addition of a cyanide nucleophile to a 3-ketotetrahydrofuran precursor would generate a cyanohydrin, which can then be reduced to provide both the amino and methanol functionalities. The stereochemistry of such additions can be controlled using chiral reagents or catalysts. wikipedia.org Another important strategy involves the ring-opening of epoxides. The reaction of an epoxide containing an amino group in the vicinal position with a thiol can produce vicinal amino alcohols, demonstrating a powerful method for creating amino alcohol motifs. mdpi.com This principle can be adapted to oxolane-containing epoxides.

Multi-component Reactions and One-Pot Syntheses of Oxolane Derivatives Incorporating Amino Alcohol Moieties

Multi-component reactions (MCRs) offer a highly efficient approach to complex molecules by combining three or more reactants in a single operation. nih.gov The Strecker reaction, which combines an amine, a ketone or aldehyde, and a cyanide source to produce an α-amino nitrile, is a classic MCR that could be adapted. nih.gov A 3-ketotetrahydrofuran could serve as the ketone component, leading to a precursor for this compound. Similarly, the Petasis reaction, a variation of the Mannich reaction involving an aldehyde, an amine, and a boronic acid, could be envisioned for creating related structures. nih.gov

One-pot syntheses that combine several reaction steps without isolating intermediates can significantly improve process efficiency. A sequence involving the formation of the oxolane ring followed by functional group manipulations at the C3 position could be streamlined into a one-pot procedure. For example, a Prins-type cyclization, which combines a homoallylic alcohol and a ketone, can be used to generate tetrahydropyran (B127337) rings and could be conceptually applied to oxolane synthesis. nih.gov

Exploration of Bio-catalytic and Enzymatic Synthesis Approaches for Enhanced Stereoselectivity

Biocatalysis provides an environmentally friendly and highly selective alternative to traditional chemical synthesis. rsc.org Enzymes such as transaminases, oxidases, and dehydrogenases can be used to produce chiral amines and alcohols with very high enantiomeric excess (e.e.). nih.govrsc.org

For the synthesis of chiral this compound, several enzymatic strategies could be employed:

Transaminases (TAs): A prochiral 3-ketotetrahydrofuran derivative could be converted into the corresponding chiral 3-amino compound via asymmetric reductive amination catalyzed by a transaminase.

Dehydrogenases/Reductases: These enzymes can catalyze the stereoselective reduction of a 3-ketone to a 3-hydroxy group, or a 3-carboxy derivative to the 3-hydroxymethyl group, establishing the chiral center. researchgate.netmdpi.com

Epoxide Hydrolases: These enzymes can perform the enantioselective ring-opening of an epoxide, which could be a key step in a pathway to the chiral amino alcohol. doi.org

Coupled Enzyme Systems: A two-step enzymatic synthesis coupling a transketolase and a transaminase has been used to produce other chiral amino-alcohols, showcasing the power of multi-enzyme cascades. nih.gov

The use of immobilized enzymes can further enhance process stability and allow for enzyme reuse, making biocatalytic routes more viable for larger-scale production. nih.gov

Table 3: Potential Biocatalytic Approaches

| Enzyme Class | Substrate Type | Transformation | Key Advantage |

|---|---|---|---|

| Transaminase (TA) | Prochiral Ketone | Asymmetric reductive amination | High enantioselectivity for amine synthesis. nih.gov |

| Dehydrogenase | Ketone or Aldehyde | Asymmetric reduction to alcohol | Excellent control over alcohol stereochemistry. mdpi.com |

| Epoxide Hydrolase | Epoxide | Enantioselective hydrolysis | Access to chiral diols from racemic epoxides. doi.org |

| Transketolase/Transaminase | Aldehyde/Keto acid | C-C bond formation followed by amination | Synthesis of complex amino-alcohols from simple precursors. nih.gov |

Derivatization and Functionalization Strategies

The this compound scaffold possesses two primary reactive sites: the primary amine and the primary alcohol. These functional groups allow for a wide range of derivatization reactions to modulate the compound's properties or to incorporate it into larger molecular structures.

The primary amine can undergo standard transformations such as:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

The primary alcohol is also amenable to various functionalization strategies, including:

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

Etherification: Conversion to an alkoxide followed by reaction with an alkyl halide (Williamson ether synthesis).

Oxidation: Controlled oxidation to yield the corresponding aldehyde or carboxylic acid.

Conversion to Leaving Groups: Transformation into tosylates, mesylates, or halides to facilitate subsequent nucleophilic substitution reactions.

These derivatization strategies are fundamental in fields like medicinal chemistry, where the synthesis of analog libraries is crucial for structure-activity relationship (SAR) studies.

Formation of Amides, Esters, and Ethers from the Hydroxyl and Amino Groups

The presence of both a nucleophilic primary amine and a primary hydroxyl group on the same quaternary carbon center allows for selective or dual functionalization to form amides, esters, and ethers. The reactivity of each group can be controlled by the choice of reagents and reaction conditions.

Amide Formation: The primary amino group of this compound is readily acylated to form stable amide bonds. This is one of the most fundamental transformations in organic chemistry. researchgate.net Common methods include reaction with acyl chlorides, carboxylic anhydrides, or carboxylic acids activated by coupling agents. The reaction with an amino acid ester in methanol, followed by reflux, is a straightforward method for creating amide derivatives. sphinxsai.com For instance, direct amidation of esters with amines is a desirable approach for amide synthesis.

Reaction with Acyl Chlorides/Anhydrides: In the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl or carboxylic acid byproduct, the amino group reacts rapidly with acyl chlorides or anhydrides to yield the corresponding N-acylated product.

Peptide Coupling: Standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or HATU can be used to couple the amine with a carboxylic acid, forming a peptide-like bond. This method is particularly useful for creating more complex molecules under mild conditions.

| Acylating Agent | Typical Reagents & Conditions | Product Type | General Applicability |

|---|---|---|---|

| Acyl Chloride (R-COCl) | Base (e.g., Triethylamine, Pyridine) in an aprotic solvent (e.g., DCM, THF) at 0 °C to room temperature. | N-Alkyl Amide | High reactivity, suitable for a wide range of substrates. |

| Carboxylic Anhydride ((R-CO)₂O) | Often requires mild heating or a catalyst; can be run neat or in a solvent. | N-Alkyl Amide | Generally less reactive than acyl chlorides, but offers milder conditions. |

| Carboxylic Acid (R-COOH) | Coupling agent (e.g., DCC, EDC, HATU), base (e.g., DIPEA) in a polar aprotic solvent (e.g., DMF, DCM). | N-Alkyl Amide | Versatile and mild, widely used in peptide synthesis and complex molecule formation. researchgate.net |

| Ester (R-COOR') | Requires heating, sometimes with a catalyst, often in an alcohol solvent. sphinxsai.com | N-Alkyl Amide | Useful for direct amidation without converting esters to carboxylic acids. |

Ester Formation: The primary hydroxyl group can be converted into an ester through various esterification methods. nih.govresearchgate.net These reactions typically involve the reaction of the alcohol with a carboxylic acid or its derivatives.

Fischer-Speier Esterification: This classic method involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) with removal of water to drive the equilibrium. sphinxsai.com

Reaction with Acyl Chlorides/Anhydrides: Similar to amide formation, the hydroxyl group can react with acyl chlorides or anhydrides, typically in the presence of a base like pyridine, which also acts as a nucleophilic catalyst.

Steglich Esterification: This method uses DCC as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction between the alcohol and a carboxylic acid under mild conditions.

Ether Formation: The hydroxyl group can also be transformed into an ether. The Williamson ether synthesis is the most common and versatile method for this transformation. masterorganicchemistry.com This SN2 reaction involves the deprotonation of the alcohol to form an alkoxide, which then displaces a halide from an alkyl halide. masterorganicchemistry.com

Alkoxide Formation: The alcohol is treated with a strong base, such as sodium hydride (NaH) or potassium hydride (KH), to form the corresponding sodium or potassium alkoxide.

Nucleophilic Substitution: The resulting alkoxide acts as a nucleophile and reacts with a primary or methyl alkyl halide (e.g., methyl iodide, ethyl bromide) to form the ether linkage. masterorganicchemistry.com

Due to the presence of the amine, protection of the amino group (e.g., as a carbamate) may be necessary before performing esterification or etherification to prevent side reactions.

Reactions at the Oxolane Ring: Functionalization and Ring-Opening Studies

The oxolane (tetrahydrofuran, THF) ring is generally a stable, non-aromatic ether. Reactions involving the ring itself are less common than those at the exocyclic functional groups but can be achieved under specific conditions.

Functionalization: Direct C-H functionalization of the THF ring, particularly at the α-position to the oxygen atom, is an area of active research. rsc.orgnih.gov These methods often involve radical or transition-metal-catalyzed processes.

Photocatalytic C-H Activation: Recent studies have shown that visible-light photocatalysis can enable the site-selective activation of the α-C–H bond of tetrahydrofuran for cross-coupling reactions under metal-free conditions. rsc.org

Metal-Mediated Activation: Transition metals like iridium and zinc can mediate the C-H activation of THF, allowing for the regioselective addition to various substrates like alkynes. thieme-connect.comrsc.orgacs.org

While these methods have been demonstrated on the parent THF molecule, their application to a substituted derivative like this compound would require careful consideration of the directing effects and potential interference from the existing amino and hydroxyl groups.

Ring-Opening Studies: The cleavage of the THF ether bond requires harsh conditions, typically involving strong acids.

Acid-Catalyzed Ring Opening: Treatment with strong acids like HBr or HI can lead to ring opening, where the oxygen atom is protonated, followed by nucleophilic attack by the halide ion. This would result in the formation of a di-functionalized acyclic compound. For example, reacting cyclic ethers with organic acid halides can yield halohydrin esters. researchgate.nettandfonline.com

Ring-Opening Polymerization: In the presence of certain cationic initiators and a co-catalyst like acetic anhydride, THF can undergo cationic ring-opening polymerization to form polytetrahydrofuran. researchgate.netnih.gov The presence of the functional groups on this compound would likely complicate this process, but it could potentially act as an initiator or a functional comonomer.

Synthesis of Prodrugs and Bioconjugates of this compound for Targeted Delivery

The amino and hydroxyl groups of this compound serve as excellent handles for the attachment of promoieties to create prodrugs or for linking to other molecules to form bioconjugates.

Prodrug Synthesis: Prodrugs are inactive or less active derivatives of a drug molecule that are converted into the active form in the body. The functional groups of this compound can be masked to improve properties like solubility, permeability, or stability.

| Functional Group | Promoieties | Purpose | Cleavage Mechanism |

|---|---|---|---|

| Amino Group | Carbamates, Amides | Increase lipophilicity, mask polarity. | Enzymatic (e.g., esterases, amidases). |

| Hydroxyl Group | Esters (e.g., acetate, succinate), Carbonates | Improve water solubility (with ionizable esters) or membrane permeability. | Enzymatic (esterases). |

| Hydroxyl Group | Phosphate Esters | Dramatically increase aqueous solubility. | Enzymatic (phosphatases). |

Bioconjugates: Bioconjugation involves linking a molecule to a larger biological entity, such as a peptide, protein, or carbohydrate, often for targeted delivery. This compound could be used as a stable, functional linker in such constructs. For example, it could be acylated with a drug on its amino group and then linked via its hydroxyl group to a targeting ligand or a polymer backbone.

Development of Polymeric and Supramolecular Materials Incorporating this compound Units

The bifunctional nature of this compound makes it a suitable monomer for the synthesis of various polymers and a building block for supramolecular assemblies.

Polymeric Materials: As an amino alcohol, this compound can participate in step-growth polymerization reactions. diva-portal.orgnih.gov

Poly(ester amides) and Poly(amino esters): Reaction with dicarboxylic acids or their derivatives could lead to the formation of poly(ester amides), where both hydroxyl and amino groups participate in forming ester and amide linkages within the polymer backbone. nih.govnih.gov Similarly, poly(amino alcohol esters) can be synthesized through nucleophilic addition to diglycidyl esters. acs.org

Polyurethanes: The hydroxyl group can react with diisocyanates to form polyurethanes, with the amino group potentially acting as a cross-linking site.

Poly(beta-amino alcohols): This class of polymers can be prepared by reacting an amine with a diepoxide, suggesting that this compound could be used as a functional amine monomer in such polymerizations. google.com

These polymers could have applications as biodegradable materials for medical devices or drug delivery vectors. nih.govacs.org

Supramolecular Materials: Supramolecular assembly relies on non-covalent interactions like hydrogen bonding, hydrophobic interactions, and π-π stacking. mdpi.com this compound, with its hydrogen bond donor (amine and alcohol) and acceptor (ether oxygen) sites, has the potential to form well-ordered supramolecular structures. mdpi.com By chemically modifying the molecule, for instance by adding long alkyl chains or aromatic groups, self-assembly into soft materials like gels, vesicles, or fibers could be induced. mdpi.com

Spectroscopic and Analytical Characterization in Academic Research

Chromatographic and Separation Methods

Chromatographic techniques are essential for the purification of "(3-Aminooxolan-3-YL)methanol" and for the determination of its purity, including its enantiomeric composition.

High-Performance Liquid Chromatography (HPLC) is a widely used method for analyzing the purity of "this compound". For the separation of its enantiomers and the determination of enantiomeric excess (e.e.), chiral HPLC is the method of choice.

The separation of enantiomers can be achieved using a chiral stationary phase (CSP). For compounds like 3-amino-tetrahydrofuran derivatives, polysaccharide-based or macrocyclic glycopeptide-based CSPs have proven effective. A patent describing the separation of related 3-amino-tetrahydrofuran-3-carboxylic acid derivatives mentions the use of DAICEL columns such as AD-H, OD-H, and IA for chiral chromatography. google.com A mobile phase consisting of a mixture of hexane, chloroform, and ethanol (B145695) has been shown to be effective for the separation of similar compounds. google.com

Alternatively, derivatization of the amino group with a chiral derivatizing agent can be performed, followed by separation of the resulting diastereomers on a standard achiral stationary phase. The choice of the chiral stationary phase or derivatizing agent, as well as the optimization of the mobile phase composition, are critical for achieving good resolution of the enantiomers. sigmaaldrich.comresearchgate.net

Gas Chromatography (GC) for Volatile Derivatives

Due to its polarity and low volatility, direct analysis of this compound by gas chromatography (GC) is challenging. The presence of active hydrogens on the amino and hydroxyl groups can lead to poor peak shape, thermal degradation, and strong interactions with the stationary phase. To overcome these limitations, derivatization is an essential prerequisite for converting the analyte into a more volatile and thermally stable form suitable for GC analysis.

A common and effective derivatization strategy for compounds containing -NH2 and -OH groups is silylation. unina.it This process involves replacing the active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are typically employed. unina.itnih.gov The resulting di-silylated derivative of this compound would exhibit significantly increased volatility and reduced polarity, making it amenable to GC separation and analysis, likely coupled with mass spectrometry (GC-MS) for definitive identification based on its fragmentation pattern. nih.govnih.gov

While specific studies on this compound are not available, the general methodology for the GC-MS analysis of polar compounds like amino acids provides a framework for its potential analysis. nih.gov The choice of derivatization reagent and reaction conditions would need to be optimized to ensure complete and reproducible derivatization.

Table 1: Potential GC Derivatization Agents for this compound

| Derivatization Agent | Abbreviation | Target Functional Groups | Resulting Derivative |

|---|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -NH₂ | Trimethylsilyl (TMS) |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -OH, -NH₂ | Trimethylsilyl (TMS) |

Capillary Electrophoresis and Supercritical Fluid Chromatography for Advanced Separations

For the analysis of polar and non-volatile compounds in their native state, Capillary Electrophoresis (CE) and Supercritical Fluid Chromatography (SFC) offer powerful alternatives to GC.

Capillary Electrophoresis (CE) separates analytes based on their charge-to-size ratio in an electric field. Given that this compound contains a basic amino group, it can be readily protonated in an acidic buffer, allowing for separation by Capillary Zone Electrophoresis (CZE), the most common mode of CE. nih.gov Method development would involve optimizing parameters such as buffer pH, concentration, and applied voltage to achieve efficient separation from impurities or related compounds. nih.gov For enhanced sensitivity, especially with UV detection, derivatization of the amino group with a chromophoric or fluorophoric tag might be necessary. scispace.comdiva-portal.org

Supercritical Fluid Chromatography (SFC) is a versatile technique that bridges the gap between gas and liquid chromatography. It uses a supercritical fluid, typically carbon dioxide, as the mobile phase, often with a polar co-solvent like methanol (B129727). researchgate.net SFC is particularly well-suited for the separation of chiral compounds and polar molecules. The analysis of this compound by SFC could provide high-resolution separation and faster analysis times compared to traditional HPLC. Chiral SFC, using a chiral stationary phase, would be the method of choice to separate the enantiomers of this chiral molecule. The technique has proven effective for the separation of various amino acids and peptides, suggesting its applicability to amino alcohols. researchgate.nethpst.cz

Crystallographic Studies and Solid-State Analysis

Detailed knowledge of the three-dimensional structure and solid-state properties of a molecule is crucial. Crystallographic studies provide unambiguous information on molecular conformation, configuration, and intermolecular interactions.

X-ray Crystallography for Absolute Configuration and Crystal Packing

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a chiral molecule like this compound, this technique can be used to establish its absolute configuration without ambiguity, provided a suitable single crystal can be grown and, if necessary, the molecule contains a heavy atom or is derivatized to include one (e.g., via salt formation with a chiral acid containing a heavier element).

The data obtained from X-ray crystallography would reveal critical information, including:

Bond lengths and angles: Confirming the molecular connectivity.

Torsional angles: Defining the exact conformation of the oxolane ring and the orientation of the amino and methanol substituents.

Intermolecular interactions: Identifying hydrogen bonds formed by the amine and hydroxyl groups, which dictate the crystal packing arrangement.

Although no published crystal structure for this compound is currently available, this technique remains the gold standard for such structural elucidation.

Polymorphism and Cocrystallization Studies of this compound

Polymorphism , the ability of a compound to exist in more than one crystal form, is a critical aspect of solid-state chemistry. Different polymorphs can exhibit distinct physical properties. While no polymorphism studies have been reported for this compound, investigating its potential to form different crystalline structures would be a relevant area of research. This is typically explored by crystallizing the compound under a wide range of conditions (e.g., different solvents, temperatures, and crystallization rates).

Cocrystallization is a technique used to modify the physicochemical properties of a solid by co-crystallizing it with another molecule (a coformer) in a stoichiometric ratio. Given the hydrogen-bond donor (amine, hydroxyl) and acceptor (amine, oxygen) sites in this compound, it is a prime candidate for forming cocrystals with various coformers, such as carboxylic acids or other molecules capable of hydrogen bonding. Such studies could be used to create novel solid forms with tailored properties.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations are essential for elucidating the fundamental electronic properties and reactivity of a molecule. However, specific studies employing these methods on (3-Aminooxolan-3-YL)methanol are not found in the reviewed literature.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. Such studies provide insights into molecular orbitals (HOMO and LUMO), electrostatic potential, and reactivity descriptors. At present, there are no specific DFT studies reported for this compound.

Conformational Analysis and Energy Landscapes of this compound

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and conformational flexibility. Conformational analysis helps to identify the most stable arrangements of atoms in a molecule and the energy barriers between different conformations. A detailed conformational analysis and the corresponding energy landscape for this compound have not been documented in available research.

Transition State Analysis for Key Reactions Involving this compound

Transition state analysis is crucial for understanding the mechanisms and kinetics of chemical reactions. This involves calculating the structure and energy of the transition state, which is the highest point on the reaction pathway. There is no available research detailing transition state analyses for reactions involving this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into how molecules interact with their environment, such as solvents or biological receptors.

Ligand-Receptor Binding Simulations for Biological Activity Prediction

To predict the biological activity of a compound, MD simulations are often used to model the interaction between the molecule (ligand) and a biological target (receptor). These simulations can predict the binding affinity and mode of interaction. No such ligand-receptor binding simulations have been published for this compound.

Solvation Models and Solvent Effects on this compound Behavior

The behavior of a molecule can be significantly influenced by the solvent it is in. Solvation models are used to simulate these effects, providing information on solubility, stability, and reactivity in different environments. Specific studies on solvation models and their application to this compound are not found in the current body of scientific literature.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

The exploration of this compound and its derivatives in drug discovery and chemical biology is significantly enhanced by computational methods. Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling, in particular, provide frameworks for understanding how the chemical structure of this compound influences its biological and chemical properties. These in silico techniques are pivotal in prioritizing and designing new molecules with improved efficacy and safety profiles, thereby accelerating research and development while minimizing extensive laboratory testing. neovarsity.orgjocpr.com

The fundamental principle of SAR and QSAR is that the biological activity of a chemical is a function of its molecular structure and physicochemical properties. wikipedia.org For this compound, computational approaches are employed to establish these relationships by systematically modifying its structure and calculating a variety of molecular descriptors.

Molecular Descriptors: A wide range of descriptors can be calculated for this compound and its analogs to build a QSAR model. These descriptors are numerical representations of the molecule's properties and are generally categorized as:

Constitutional (1D) Descriptors: These are the simplest descriptors, derived from the molecular formula, such as molecular weight, atom counts, and bond counts.

Topological (2D) Descriptors: These describe the atomic connectivity within the molecule, including branching indices and connectivity indices.

Geometrical (3D) Descriptors: These are derived from the three-dimensional coordinates of the atoms and include molecular surface area, volume, and shape indices.

Quantum Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these descriptors provide insights into the electronic properties of the molecule, such as HOMO-LUMO energies, dipole moment, and partial atomic charges. tandfonline.comacs.org

Computational Methods: Several computational methods are used to build the mathematical models that correlate these descriptors with activity. For a hypothetical series of this compound derivatives, these could include:

Multiple Linear Regression (MLR): This method creates a linear equation that relates the most significant molecular descriptors to the biological activity. tandfonline.com

Partial Least Squares (PLS): A statistical method that is particularly useful when the number of descriptors is large and there is a high degree of correlation among them.

Machine Learning Algorithms: More advanced techniques like Support Vector Machines (SVM), Random Forests, and Artificial Neural Networks (ANN) can capture complex, non-linear relationships between the molecular structure and its activity. rsc.orgrsc.org

The following interactive table illustrates a hypothetical dataset of this compound derivatives and their calculated descriptors, which could be used to build a QSAR model for a specific biological activity (e.g., enzyme inhibition).

| Derivative | R-Group | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Biological Activity (IC50, µM) |

| This compound | -H | 117.15 | -1.2 | 63.32 | 15.2 |

| Derivative 1 | -CH3 | 131.18 | -0.8 | 63.32 | 10.5 |

| Derivative 2 | -F | 135.14 | -1.1 | 63.32 | 12.8 |

| Derivative 3 | -Cl | 151.60 | -0.5 | 63.32 | 8.1 |

| Derivative 4 | -OH | 133.15 | -1.5 | 83.55 | 20.4 |

This table contains hypothetical data for illustrative purposes.

Predictive modeling is a powerful application of QSAR that allows for the early assessment of a compound's potential pharmacological and toxicological effects, a field often referred to as in silico toxicology. mdpi.com These models are crucial for filtering out compounds with unfavorable properties before they are synthesized and tested in the lab.

Pharmacological Profile Prediction: By building QSAR models on datasets of compounds with known pharmacological activities, it is possible to predict the potential targets and effects of new molecules like derivatives of this compound. For example, a model trained on a library of kinase inhibitors could predict the kinase inhibitory potential of a novel analog. These predictions are based on the similarity of molecular descriptors between the new compound and the compounds in the training set. neovarsity.org

Toxicological Profile Prediction: Computational toxicology models, or Quantitative Structure-Toxicity Relationship (QSTR) models, are developed to predict various toxicity endpoints, such as carcinogenicity, mutagenicity, and hepatotoxicity. tandfonline.com These models are built using large datasets of compounds with known toxicological data. Machine learning approaches are particularly prevalent in this area due to the complexity of toxicological pathways. rsc.orgrsc.org

For this compound, a predictive toxicology assessment would involve calculating a suite of molecular descriptors and feeding them into a battery of pre-built QSTR models. The output would provide a probabilistic assessment of the likelihood of the compound being associated with various toxicities.

The table below provides a hypothetical example of a predictive toxicological assessment for this compound based on such models.

| Toxicological Endpoint | Predicted Risk | Confidence Level | Key Contributing Descriptors |

| Mutagenicity (Ames Test) | Low | 85% | ALogP, Number of Aromatic Rings |

| Carcinogenicity | Low | 78% | Molecular Weight, Specific Substructure Fragments |

| Hepatotoxicity | Moderate | 65% | Polar Surface Area, H-Bond Donors |

| Cardiotoxicity (hERG inhibition) | Low | 92% | Electrostatic Charge Distribution, Molecular Shape |

This table contains hypothetical data for illustrative purposes.

These predictive models, while not replacing experimental testing, are invaluable tools for guiding the design of safer and more effective molecules based on the this compound scaffold. They enable a rational, data-driven approach to chemical research and drug discovery. nih.gov

Pharmacological and Biochemical Investigations

Mechanism of Action Studies

Specific data on the enzyme inhibition or activation profiles, receptor binding and modulation, cellular uptake and distribution mechanisms, and interaction with biological macromolecules for (3-Aminooxolan-3-YL)methanol are not documented in the available resources.

No specific studies detailing the inhibitory or activating effects of this compound on any particular enzymes have been identified.

Information regarding the binding affinity and modulatory effects of this compound on specific biological receptors is not available.

The mechanisms by which this compound enters cells and is distributed throughout biological systems have not been characterized in the reviewed literature.

There is a lack of specific data on the binding and interaction of this compound with proteins, nucleic acids, or other biological macromolecules.

Metabolic Pathways and Biotransformation

Detailed information on the metabolic breakdown and transformation of this compound within biological systems is not available.

No studies were found that describe the metabolic fate of this compound in either laboratory-based (in vitro) or whole-organism (in vivo) settings.

Due to the absence of specific research data, a detailed article on the pharmacological and biochemical investigations of this compound as outlined cannot be generated at this time.

Identification of Metabolites and Enzymes Involved in Biotransformation

A thorough search of scientific literature and chemical databases reveals a significant gap in the understanding of the biotransformation of this compound. At present, there are no published studies that identify the specific metabolites formed from this compound in any biological system. Consequently, the enzymes responsible for its metabolic processes, whether phase I or phase II, have not been characterized. The metabolic pathway of this compound remains unelucidated.

Pharmacokinetic and Pharmacodynamic Modeling

There is a notable absence of research concerning the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound. No studies were found that have developed PK/PD models to describe the absorption, distribution, metabolism, and excretion (ADME) of this compound, nor its relationship with any pharmacological effect. As a result, critical parameters such as bioavailability, half-life, volume of distribution, and clearance have not been determined. Similarly, the mechanism of action and the exposure-response relationship are currently unknown.

Environmental Fate and Degradation Mechanisms of 3 Aminooxolan 3 Yl Methanol

Environmental Distribution and Transport of (3-Aminooxolan-3-YL)methanol

Limited direct data exists on the environmental fate and transport of this compound. However, by examining its structural analogue, methanol (B129727), which is also a small, polar, and water-soluble organic molecule, we can infer its likely behavior in the environment. The presence of both a hydroxyl (-OH) and an amino (-NH2) group in this compound suggests it will be highly soluble in water, a key factor governing its environmental distribution.

Mobility in Soil and Groundwater Systems

Due to its high water solubility, this compound is expected to exhibit high mobility in soil and groundwater systems. Research on methanol indicates that it does not bind well to soil particles, which allows it to readily enter groundwater. dcceew.gov.au The movement of methanol in the subsurface is not significantly limited by adsorption. ccme.ca

One study confirmed the lack of methanol retardation in an aquifer, where an introduced methanol plume moved at the same rate as a chloride plume. ccme.ca Retardation factors, which indicate how much slower a contaminant moves compared to groundwater, have been calculated for methanol and are very close to 1, signifying minimal hindrance to its movement. ccme.caalberta.ca This suggests that this compound, if released into the soil, would likely move with the flow of groundwater with little to no retardation. ccme.ca

While mobile, methanol is also known to biodegrade rapidly in soil and groundwater, which would limit the extent of a potential plume. methanol.org Both aerobic and anaerobic degradation pathways are effective in breaking down methanol. alberta.ca

Table 1: Predicted Mobility of this compound in Soil

| Parameter | Value (based on methanol as a proxy) | Implication for this compound |

|---|---|---|

| Soil Adsorption | Low | High potential to leach into groundwater. |

| Retardation Factor (Coarse Soil) | 1.006 ccme.caalberta.ca | Moves at nearly the same velocity as groundwater. |

| Retardation Factor (Fine Soil) | 1.004 ccme.caalberta.ca | Moves at nearly the same velocity as groundwater. |

Volatilization and Atmospheric Dispersion

This compound's potential for volatilization—the process of turning from a liquid to a gas—and subsequent atmospheric dispersion is a key aspect of its environmental transport. Methanol is considered a volatile organic compound (VOC). dcceew.gov.au Once in the atmosphere, methanol exists as a vapor and can be transported over long distances. dcceew.gov.au It eventually breaks down into other chemicals, with an atmospheric lifetime of about 18 days. dcceew.gov.au

Given the structural similarities, this compound is also expected to have some degree of volatility. However, its larger molecular size and additional functional group may result in a lower vapor pressure compared to methanol, potentially making it less volatile. Should it enter the atmosphere, it would be subject to dispersion by wind and eventual degradation through atmospheric chemical reactions. dcceew.gov.au

Sorption to Environmental Particulates

Sorption is the process by which a chemical binds to solid particles in the environment, such as soil or sediment. This process can significantly reduce a chemical's mobility. For methanol, sorption to organic carbon in soil is minor. ccme.ca This is indicated by its low octanol-water partition coefficient (log Kow) and organic carbon-water (B12546825) partition coefficient (log Koc), which are measures of a chemical's tendency to associate with organic matter rather than water. ccme.ca

Because of its high water solubility and polar nature, this compound is also expected to have a low affinity for sorption to environmental particulates. It will likely remain primarily in the aqueous phase in soil and aquatic systems, rather than binding to soil organic matter or suspended sediments. ccme.ca This lack of sorption contributes to its high mobility in soil and groundwater, as discussed previously. ccme.ca

Table 2: Predicted Sorption Characteristics of this compound

| Parameter | Value (based on methanol as a proxy) | Implication for this compound |

|---|---|---|

| Log Octanol-Water Partition Coefficient (Kow) | -0.73 ccme.ca | Low tendency to bioaccumulate in organisms. |

| Log Organic Carbon-Water Partition Coefficient (Koc) | -0.57 ccme.ca | Weak sorption to soil and sediment organic carbon. |

Future Directions and Emerging Research Areas

Novel Synthetic Strategies and Sustainable Chemistry

The imperative to develop environmentally benign and efficient chemical processes is driving innovation in the synthesis of pharmaceutical intermediates like (3-Aminooxolan-3-YL)methanol.

Continuous manufacturing, or flow chemistry, represents a paradigm shift from traditional batch processing in the pharmaceutical and chemical industries. polimi.itwho.int This innovative approach involves conducting chemical reactions in a continuously flowing stream within microreactors or other specialized equipment. polimi.it The application of flow chemistry to the synthesis of this compound could offer numerous advantages over conventional batch methods.

Key benefits include enhanced process intensification, leading to reduced operational costs and a smaller physical footprint. polimi.it The precise control over reaction parameters such as temperature, pressure, and mixing in continuous systems can lead to higher yields, improved purity, and greater consistency between batches. Furthermore, the reduced volume of reactants at any given time significantly enhances process safety. who.int The modular nature of flow chemistry setups also allows for greater flexibility and scalability in production. polimi.it

| Feature | Batch Processing | Flow Chemistry / Continuous Manufacturing |

| Process Nature | Discrete, sequential steps | Integrated, continuous stream fda.gov |

| Scale | Limited by reactor volume | Scalable by extending operation time |

| Heat & Mass Transfer | Often inefficient and variable | Highly efficient and controlled |

| Safety | Higher risk due to large volumes | Inherently safer with small volumes who.int |

| Process Control | Challenging to maintain consistency | Precise control over parameters polimi.it |

| Product Quality | Potential for batch-to-batch variability | High consistency and reproducibility |

| Footprint | Large equipment, significant space | Compact, smaller footprint polimi.it |

Green chemistry principles are increasingly being integrated into pharmaceutical synthesis to minimize environmental impact. jddhs.comjddhs.com These approaches focus on reducing waste, minimizing energy consumption, and using safer, renewable materials. jocpr.com

For the synthesis of this compound, several green chemistry strategies could be employed:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives like water, supercritical CO2, or bio-based solvents can significantly reduce the environmental footprint of the synthesis process. jocpr.com

Catalysis: The use of biocatalysis, employing enzymes or whole microorganisms, offers a highly selective and eco-friendly route to producing chiral molecules. jddhs.com Heterogeneous catalysts are also favored as they can be easily recovered and recycled, reducing waste.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product minimizes the generation of byproducts. jddhs.com

Energy Efficiency: Innovative techniques such as microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. jddhs.commdpi.com

Advanced Analytical Methodologies

As the applications of this compound expand, the need for more sophisticated analytical methods for its detection and characterization becomes crucial.

The ability to detect minute quantities of this compound is essential for quality control, environmental monitoring, and pharmacokinetic studies. Emerging research in sensor technology offers promising solutions for ultrasensitive trace analysis. For instance, chemiresistive sensors, which utilize hybrid composite materials like metal-organic frameworks (MOFs) and graphene, are being developed for the selective detection of specific organic molecules at parts-per-billion (ppb) levels. nih.gov Such technology could be adapted to create low-cost, rapid, and portable sensors for the real-time monitoring of this compound in various matrices. nih.gov

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive characterization of chemical compounds and complex mixtures. nih.govresearchgate.net These powerful tools provide detailed information on structure, purity, and impurities.

For this compound, a combination of these techniques would be employed for full characterization:

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique separates the compound from any impurities, after which mass spectrometry provides highly accurate mass data, aiding in identification and structural elucidation. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile derivatives of the compound, GC-MS offers excellent separation and identification capabilities. researchgate.net

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): This powerful method provides detailed structural information about the compound and any co-eluting impurities directly after chromatographic separation. nih.gov

| Hyphenated Technique | Separation Principle | Detection Principle | Information Provided |

| GC-MS | Gas Chromatography | Mass Spectrometry | Separation of volatile compounds, molecular weight, fragmentation patterns researchgate.net |

| LC-MS | Liquid Chromatography | Mass Spectrometry | Separation of non-volatile compounds, molecular weight, structural information nih.gov |

| LC-FTIR | Liquid Chromatography | Fourier-Transform Infrared Spectroscopy | Identification of functional groups in separated components nih.gov |

| LC-NMR | Liquid Chromatography | Nuclear Magnetic Resonance Spectroscopy | Detailed structural elucidation of separated components researchgate.net |

| CE-MS | Capillary Electrophoresis | Mass Spectrometry | High-efficiency separation based on charge and size, molecular weight nih.gov |

Exploration of New Biological and Material Science Applications

The unique structural features of this compound—a chiral center, a primary amine, a primary alcohol, and a tetrahydrofuran (B95107) ring—make it an attractive scaffold for the development of novel molecules in both life sciences and material sciences.

Derivatives of this compound are being investigated for their potential as novel therapeutic agents. The core structure can be modified to interact with various biological targets. Research into related 1,2,4-triazole (B32235) derivatives has shown that incorporating specific functional groups can lead to compounds with significant biological activities, including potential anticancer or plant growth-regulating properties. mdpi.com The amino and hydroxyl groups serve as key handles for chemical modification, allowing for the synthesis of diverse libraries of compounds to be screened for various pharmacological activities. nih.gov

In material science, the functional groups of this compound allow it to act as a monomer or a cross-linking agent in the synthesis of advanced polymers. Its ability to form hydrogen bonds and coordinate with metal ions could be exploited in the design of functional materials such as hydrogels, coordination polymers, or specialized coatings. The inherent chirality of the molecule could also be leveraged to create chiral polymers for applications in enantioselective separations or asymmetric catalysis.

Investigation of this compound in Untapped Therapeutic Areas

The structural motifs present in this compound, namely the oxolane (tetrahydrofuran) ring and the amino alcohol functionality, are prevalent in a wide array of biologically active compounds. The oxolane ring, a five-membered cyclic ether, is a key component in many natural products and synthetic drugs. nih.gov Its presence can influence a molecule's solubility, metabolic stability, and ability to bind to biological targets. acs.org The amino alcohol group is also a critical pharmacophore in numerous therapeutic agents.

While direct studies on the therapeutic applications of this compound are not yet widely published, its structural features suggest potential for exploration in several untapped therapeutic areas. The small, polar nature of the oxolane ring can be advantageous in designing drug candidates with improved physicochemical properties. acs.org For instance, in medicinal chemistry, similar small heterocyclic rings like oxetanes have been successfully employed as replacements for less favorable groups to enhance "druglike" properties, including aqueous solubility and metabolic stability. acs.orgresearchgate.netnih.govnih.gov

Based on the known biological activities of compounds containing similar structural components, future research could investigate the potential of this compound derivatives in areas such as:

Neurodegenerative Diseases: The core structure may serve as a scaffold for developing ligands for central nervous system targets.

Infectious Diseases: Heterocyclic compounds are a rich source of antimicrobial and antiviral agents.

Oncology: The development of novel small molecules for targeted cancer therapy is an area of intense research, and the unique three-dimensional shape of this compound could be exploited for specific protein interactions.

It is important to note that these are prospective areas, and extensive research, including synthesis of derivatives and comprehensive biological screening, will be necessary to validate any therapeutic potential.

Application in Novel Material Design and Engineering

The field of material science is constantly in search of new building blocks to create materials with tailored properties. The bifunctional nature of this compound, possessing both a primary amine and a primary alcohol, makes it an attractive candidate for polymerization and material modification.

The amine and hydroxyl groups can participate in a variety of chemical reactions to form polymers such as polyamides, polyesters, and polyurethanes. The incorporation of the oxolane ring into the polymer backbone could impart unique characteristics to the resulting material, including:

Increased Polarity and Hydrophilicity: The ether oxygen in the oxolane ring can engage in hydrogen bonding, potentially improving the material's affinity for water and other polar substances.

Modified Thermal Properties: The cyclic structure could influence the glass transition temperature and thermal stability of the polymer.

Enhanced Biodegradability: The presence of heteroatoms in the polymer chain can sometimes render the material more susceptible to degradation, which is a desirable feature for certain applications like biomedical devices and environmentally friendly plastics.

Future research in this area would likely involve the synthesis and characterization of polymers derived from this compound and the evaluation of their physical and chemical properties for specific applications, such as in coatings, adhesives, or biomedical materials.

Interdisciplinary Research with this compound as a Core Component

The future of scientific discovery often lies at the intersection of different disciplines. The unique properties of this compound make it a compelling candidate for interdisciplinary research, particularly in conjunction with computational sciences and materials engineering.

Integration with Artificial Intelligence and Machine Learning for Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process. These technologies can analyze vast datasets to predict the biological activity, toxicity, and pharmacokinetic properties of molecules, thereby accelerating the identification of promising drug candidates.

While specific AI/ML studies on this compound have not been identified, its well-defined structure makes it an ideal candidate for computational modeling. Future research could involve:

Virtual Screening: Using this compound as a scaffold, AI algorithms could generate and screen virtual libraries of derivatives to identify compounds with a high probability of binding to specific therapeutic targets.

ADMET Prediction: Machine learning models can be trained to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel compounds. Applying these models to derivatives of this compound could help prioritize compounds with favorable drug-like properties for synthesis and experimental testing.

De Novo Drug Design: Generative AI models could be employed to design entirely new molecules incorporating the this compound core, optimized for activity against a particular biological target.

The synergy between computational predictions and experimental validation will be crucial in unlocking the therapeutic potential of this compound and its derivatives.

Collaboration with Materials Science for Smart Materials Development

Smart materials, which can respond to external stimuli such as changes in temperature, pH, or light, are at the forefront of materials innovation. The functional groups of this compound offer handles for incorporating stimuli-responsive moieties.

Collaborative research between organic chemists and materials scientists could lead to the development of novel smart materials based on this compound. For example:

pH-Responsive Polymers: The primary amine group can be protonated or deprotonated depending on the pH of the surrounding environment. Incorporating this compound into a polymer could lead to materials that change their shape or solubility in response to pH changes, with potential applications in drug delivery systems or sensors.

Thermo-Responsive Materials: By combining this compound with other monomers, it may be possible to create polymers that exhibit lower critical solution temperature (LCST) or upper critical solution temperature (UCST) behavior, making them useful for applications in areas like smart coatings or hydrogels for tissue engineering.

The exploration of this compound in the context of smart materials represents a promising avenue for creating next-generation materials with advanced functionalities.

Q & A

Basic Research Questions

Q. What are the optimal laboratory-scale synthetic routes for (3-Aminooxolan-3-YL)methanol, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves ring-opening reactions of epoxides or aminomethylation of oxolane derivatives. For example, reacting 3-hydroxyoxolane with formaldehyde and ammonia under acidic/basic catalysis (e.g., H₂SO₄ or KOH) at 60–80°C yields the target compound. Optimization requires monitoring parameters like temperature, solvent polarity (e.g., THF vs. ethanol), and catalyst loading via HPLC or GC-MS to maximize yield (≥75%) and purity (≥95%) . Kinetic studies (e.g., time-resolved NMR) can identify rate-limiting steps, such as nucleophilic attack on the oxolane ring .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of:

- NMR : H and C NMR to confirm the presence of the aminomethyl (-CH₂NH₂) and hydroxyl (-OH) groups. Key signals include δ 3.4–3.7 ppm (oxolane ring protons) and δ 1.8–2.2 ppm (aminomethyl protons) .

- FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1050 cm⁻¹ (C-O-C ether stretch) .

- X-ray crystallography : For unambiguous confirmation, single-crystal analysis reveals bond angles and spatial arrangement, critical for studying stereochemical effects in downstream applications .

Q. What in vitro biological assays are suitable for preliminary evaluation of this compound’s bioactivity?

- Methodological Answer :

- Enzyme inhibition assays : Test against epoxide hydrolases or aminotransferases using fluorogenic substrates (e.g., 4-nitrophenyl acetate) to measure IC₅₀ values .

- Cell viability assays : Use MTT or resazurin assays in HEK-293 or HepG2 cells to assess cytotoxicity at concentrations ≤10 mM .

- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS to estimate hepatic clearance .

Advanced Research Questions

Q. How can retrosynthetic analysis and AI-driven tools improve the design of novel derivatives of this compound?

- Methodological Answer :

- Retrosynthesis : Fragment the target into oxolane and aminomethyl building blocks. Use databases like Reaxys to identify feasible precursors (e.g., 3-oxo-oxolane for reductive amination) .

- AI models : Deploy Template_relevance Pistachio or BKMS_METABOLIC to predict reaction pathways. For example, AI may suggest photoredox catalysis for C-N bond formation under mild conditions . Validate predictions with small-scale reactions and DFT calculations to assess transition-state energetics .

Q. How can researchers resolve contradictions in reported synthetic yields of this compound across literature?

- Methodological Answer :

- Reproducibility analysis : Replicate methods from conflicting studies (e.g., solvent-free vs. solvent-based aminomethylation) while controlling humidity, oxygen levels, and catalyst purity.

- DoE (Design of Experiments) : Use factorial design to isolate critical variables (e.g., NH₃ concentration, reaction time). For instance, a 2³ factorial design revealed that excess NH₃ (>2 equiv.) reduces yield due to side reactions .

- Advanced analytics : Employ in-situ IR or Raman spectroscopy to monitor intermediate formation and identify divergences in reaction pathways .

Q. What strategies mitigate instability of this compound in aqueous or oxidative environments?

- Methodological Answer :

- Stabilizers : Co-formulate with antioxidants (e.g., BHT at 0.1% w/w) or store under inert gas (N₂/Ar) to prevent oxidation of the amine group .

- Prodrug design : Convert the hydroxyl group to a phosphate ester or acyloxymethyl derivative to enhance stability. Hydrolysis rates can be tuned using pH-sensitive linkers .

- Lyophilization : Freeze-dry the compound with cryoprotectants (trehalose/mannitol) for long-term storage. Post-lyophilization purity should be verified via DSC (Tg analysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.